7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications
Implication in Medicinal Chemistry
Quinazoline derivatives, including the specified compound, play a significant role in medicinal chemistry due to their biological activities. These derivatives have been identified in over 200 naturally occurring alkaloids, with research focusing on their potential as medicinal agents. The introduction of various bioactive moieties to the quinazoline nucleus has been a strategy to enhance their biological properties. Novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, for instance, have shown antibacterial activity, indicating the quinazoline derivatives' potential in counteracting antibiotic resistance (Tiwary et al., 2016).
Novel Triazole Derivatives and Patent Overview
Research on triazole derivatives, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, highlights their significance in developing new drugs with diverse biological activities. These compounds have been investigated for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new synthetic methods and biological evaluations of triazoles has attracted interest due to their potential in addressing emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Optoelectronic Applications
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has demonstrated value for novel optoelectronic materials creation. Quinazoline derivatives have found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties and potential in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, underscore the versatility of these compounds beyond medicinal applications (Lipunova et al., 2018).
Enzyme Inhibition and Docking Analysis in Drug Design
The hybridization of triazole scaffolds with various pharmacophores has been explored to develop new antifungal candidates, indicating the structural versatility and potential of triazole derivatives in overcoming drug resistance. Such hybrids have shown efficacy against both drug-sensitive and drug-resistant pathogens, highlighting the promising role of triazole derivatives in antifungal drug development (Geronikaki, 2021).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo quinazolines . Compounds in this class have been found to exhibit antifungal and energetic material properties . The specific targets of these compounds can vary, but many antifungal agents target the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which affects the sterol biosynthesis of fungal cell membranes .
Pharmacokinetics
Many triazole-based compounds are known to have high bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For antifungal agents targeting CYP51, the result is typically inhibition of fungal growth or death of the fungus .
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other triazole compounds. This could include testing its activity against various enzymes and receptors, or exploring its potential use in the development of new drugs .
Properties
IUPAC Name |
7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXVSWFTRYINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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